molecular formula C20H42NO2P B8454647 2-(Dioctylphosphoryl)-N,N-dimethylacetamide CAS No. 79391-54-1

2-(Dioctylphosphoryl)-N,N-dimethylacetamide

Cat. No. B8454647
M. Wt: 359.5 g/mol
InChI Key: CWSBAUCLYIVTSZ-UHFFFAOYSA-N
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Patent
US04922012

Procedure details

Into a 500 ml, three-necked, round-bottom flask equipped with a thermowell, a mechanical stirrer, a condenser and a septum, was placed a solution of 13.4 g (0.11 mole) of N,N-dimethylchloroacetamide, 27.4 g (0.10 mole) of di(n-octyl)phosphine oxide, and 1.0 g of Adogen 464 in 150 ml of methylene chloride along with 100 ml of 50% sodium hydroxide solution. The solution was stirred at 300 rpm under a gentle reflux until GLC analysis of removed aliquots (2 hours) indicated the consumption of the starting materials. The aqueous layer was extracted with 50 ml of pentane and the combined organic layers were washed with three 50 ml portions of water followed by one 50 ml portion of saturated sodium chloride solution. After drying over anhydrous potassium carbonate, and filtering, the filtrate was evaporated in vacuo (80° C.; 2mm Hg) to yield 29.5 g of an amber oil which was 77% pure by GLC. Upon cooling, the oil crystallized. Recrystallization from pentane afforded a colorless hygroscopic solid which was chromatographically pure, Mp 38.5-40.5. Analytical data obtained for this product is summarized in Table I.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[C:3](=[O:6])[CH2:4]Cl.[CH2:8]([PH:16](=[O:25])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[CH3:1][N:2]([CH3:7])[C:3]([CH2:4][P:16](=[O:25])([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
CN(C(CCl)=O)C
Step Two
Name
Quantity
27.4 g
Type
reactant
Smiles
C(CCCCCCC)P(CCCCCCCC)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 300 rpm under
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml, three-necked, round-bottom flask equipped with a thermowell, a mechanical stirrer, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux until GLC analysis of removed aliquots (2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the consumption of the starting materials
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 50 ml of pentane
WASH
Type
WASH
Details
the combined organic layers were washed with three 50 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo (80° C.; 2mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)CP(CCCCCCCC)(CCCCCCCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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